molecular formula C18H21Cl2N7O2 B610195 Prexasertib dihydrochloride CAS No. 1234015-54-3

Prexasertib dihydrochloride

Numéro de catalogue: B610195
Numéro CAS: 1234015-54-3
Poids moléculaire: 438.3 g/mol
Clé InChI: KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prexasertib dihydrochloride (LY2606368 dihydrochloride) is a potent, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1), with a reported Ki value of 0.9 nM . It also inhibits CHK2 and ribosomal S6 kinase (RSK) with IC50 values of 8 nM and 9 nM, respectively . Its molecular formula is C₁₈H₂₁Cl₂N₇O₂, and it is primarily used in preclinical and clinical studies to disrupt DNA damage response (DDR) pathways, induce replication stress, and promote apoptosis in cancer cells . Prexasertib has shown activity in diverse cancer models, including triple-negative breast cancer (TNBC), ovarian cancer, and lung adenocarcinoma .

Méthodes De Préparation

Chemical Synthesis of Prexasertib Dihydrochloride

The synthesis of this compound involves a multi-step process centered on coupling reactions, cyclization, and salt formation. A representative large-scale protocol, derived from patented methodologies, is outlined below .

Reaction Setup and Reagents

The synthesis begins with the preparation of a tert-butyl carbamate intermediate. In a 2 L three-necked round-bottom flask, triphenylphosphine (44.0 g, 168 mmol) and anhydrous tetrahydrofuran (THF, 600 mL) are combined under nitrogen. The solution is cooled to 0°C, followed by the addition of diisopropylazodicarboxylate (34.2 g, 169 mmol), forming a milky suspension. A solution of 7-butyl-N-(3-hydroxypropyl)-carbamate (30.3 g, 173 mmol) in THF (100 mL) is introduced dropwise, initiating a Mitsunobu reaction. The mixture is stirred for 6.5 hours at room temperature, yielding a dark solution .

Cyclization and Intermediate Isolation

The crude product is subjected to cyclization using 2-pyrazinecarbonitrile and sodium hydroxide (228 g, 2.85 mol) in water (16 L). Heating to 60°C for 1 hour facilitates deprotection, followed by cooling to 16°C and filtration. The intermediate is rinsed with acetone (4 L) and dried under vacuum at 40°C, achieving a 94% yield (833 g) .

Final Salt Formation

The free base is converted to the dihydrochloride salt via treatment with methanesulfonic acid in acetone. Recrystallization from a 19:1 water/acetone mixture at 50–55°C yields 1024 g (83.9%) of this compound, with a melting point of 222.6°C and >99% purity confirmed by HPLC .

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagentsConditionsYield
Mitsunobu ReactionTriphenylphosphine, DIAD, THF0°C → RT, 6.5 h94%
CyclizationNaOH, Water60°C, 1 h83.9%
RecrystallizationAcetone/Water (19:1)50–55°C → 15°C99%

Purification and Characterization

Recrystallization Optimization

Recrystallization is critical for achieving pharmaceutical-grade purity. This compound is dissolved in a minimal volume of acetone at 50–55°C, followed by polish filtration through a 0.22 μm cartridge. Seeding at 42–45°C initiates nucleation, with slow cooling to 15°C over 3 hours. Vacuum distillation removes residual acetone, yielding crystals with a characteristic XRPD pattern (Bruker D8) and ES/MS m/z 366.2 [M+1]+ .

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99%, while LC-MS/MS quantifies residual solvents and byproducts. A validated method uses a C18 column (50 × 2.1 mm, 3.5 μm) with a gradient of 0.1% formic acid in water/acetonitrile, achieving a lower limit of quantification (LLOQ) of 0.2 ng/ml in plasma .

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₂₁Cl₂N₇O₂
Molecular Weight438.31 g/mol
Solubility (DMSO)10 mM (4.38 mg/mL)
CAS Number1234015-54-3

Scale-Up Considerations

Industrial-Scale Synthesis

A scaled-up process employs a 2 L reactor with proportional reagent adjustments. For example, diisopropylazodicarboxylate (795 g, 3.89 mol) is added to a triphenylphosphine (717 g) slurry in THF, maintaining temperatures below 10°C to prevent exothermic side reactions. Post-reaction, vacuum distillation at 110–90 mmHg removes THF, and the product is isolated via centrifugation .

Analytical Method Development

LC-MS/MS Quantification

A sensitive LC-MS/MS method validates batch consistency, employing prexasertib-d₄ as an internal standard. Plasma samples are prepared via liquid-liquid extraction with methyl tert-butyl ether, achieving a linear range of 0.2–500 ng/ml (r² > 0.995). Intra-day and inter-day precision values are <10% RSD, meeting FDA bioanalytical guidelines .

Solid-State Characterization

X-ray powder diffraction (XRPD) identifies polymorphic forms, with the monohydrate form exhibiting superior solubility. Thermal gravimetric analysis (TGA) confirms a 0.5% weight loss at 100°C, consistent with bound water content .

Analyse Des Réactions Chimiques

Types de réactions

Le LY2606368 (dichlorhydrate) subit principalement des réactions liées à sa fonction d'inhibiteur de CHK1. Il s'agit notamment de :

Réactifs et conditions courants

Le composé est généralement utilisé en combinaison avec d'autres réactifs tels que l'hydroxyurée pour améliorer ses effets. Les conditions impliquent souvent des environnements contrôlés pour maintenir la stabilité et l'activité du composé .

Produits principaux

Les principaux produits formés par les réactions impliquant le LY2606368 (dichlorhydrate) sont les chromosomes fragmentés et les cellules apoptotiques en raison des dommages à l'ADN induits et de la catastrophe de la réplication .

Applications de la recherche scientifique

Le LY2606368 (dichlorhydrate) a plusieurs applications de recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

Le LY2606368 (dichlorhydrate) exerce ses effets en inhibant CHK1, une protéine kinase clé impliquée dans la réponse aux dommages à l'ADN. Cette inhibition conduit à l'activation de CDC25A, qui active à son tour CDK2, augmentant le nombre de fourches de réplication tout en réduisant leur stabilité. Le stress de réplication résultant provoque des cassures de l'ADN bicaténaire et abroge les points de contrôle des dommages à l'ADN, conduisant à la mort cellulaire en mitose .

Applications De Recherche Scientifique

Ovarian Cancer

Prexasertib has been evaluated in clinical trials for its efficacy in treating high-grade serous ovarian carcinoma (HGSOC), particularly in patients with BRCA mutations or those who have previously undergone treatment with PARP inhibitors. The rationale behind its use lies in the hypothesis that tumors with high levels of replication stress are more susceptible to CHK1 inhibition .

  • Study Findings : In a Phase 2 study, Prexasertib demonstrated promising overall response rates (ORR) and was well-tolerated among participants .

Pancreatic Cancer

Research indicates that Prexasertib can enhance the sensitivity of pancreatic cancer cells to standard chemotherapeutic agents. In combination with gemcitabine and S-1, Prexasertib showed a synergistic effect, significantly inducing apoptosis in pancreatic cancer cell lines .

  • Mechanistic Insights : The combination treatment led to alterations in key apoptotic markers, including increased levels of cleaved caspase-3 and cytochrome c release from mitochondria, suggesting effective induction of programmed cell death .

Squamous Cell Carcinoma

In advanced squamous cell carcinoma, Prexasertib has been assessed for its single-agent activity. A clinical trial reported an acceptable safety profile and indicated that Prexasertib could serve as an effective treatment option for patients with this type of cancer .

  • Efficacy Metrics : The study evaluated various efficacy endpoints, including progression-free survival (PFS) and overall survival (OS), revealing beneficial outcomes for patients treated with Prexasertib .

Preclinical Studies

Preclinical investigations have established the potential of Prexasertib across various tumor types:

  • Breast Cancer : Studies demonstrate that Prexasertib can enhance the efficacy of conventional therapies when used in combination with other agents like PARP inhibitors .
  • Leukemia : In models of acute lymphoblastic leukemia, Prexasertib has shown increased cytotoxic effects when combined with standard chemotherapy regimens .

Pharmacokinetics and CNS Penetration

Research into the pharmacokinetics of Prexasertib indicates its ability to penetrate the central nervous system (CNS), making it a candidate for treating CNS tumors such as pediatric medulloblastoma. Studies have shown that Prexasertib effectively reaches tumor sites within the brain and induces significant biological responses indicative of target engagement .

Summary Table of Applications

Cancer Type Application Key Findings
Ovarian CancerMonotherapy / Combination TherapyPromising ORR; effective in BRCA mutation carriers
Pancreatic CancerCombination TherapySynergistic effects with gemcitabine and S-1; induced apoptosis
Squamous Cell CarcinomaMonotherapyAcceptable safety profile; improved PFS and OS
Pediatric MedulloblastomaCNS Tumor TreatmentEffective CNS penetration; significant biological response

Mécanisme D'action

LY2606368 (dihydrochloride) exerts its effects by inhibiting CHK1, a key protein kinase involved in the DNA damage response. This inhibition leads to the activation of CDC25A, which in turn activates CDK2, increasing the number of replication forks while reducing their stability. The resulting replication stress causes double-stranded DNA breaks and abrogates the DNA damage checkpoints, leading to cell death in mitosis .

Comparaison Avec Des Composés Similaires

CHK1 Inhibitors

PF-477763

  • Mechanism : CHK1 inhibitor with similar functional effects to prexasertib, including inhibition of FANCD2 ubiquitination and increased Rad51 levels, enhancing DNA damage in colorectal cancer (CRC) cells .
  • Key Findings : In HCT-116 CRC cells, PF-477763 and prexasertib similarly increased sensitivity to fluoropyrimidine F10 (IC50 reduction by ~50%) and induced γH2AX, a marker of DNA damage .
  • Differentiation : While both compounds inhibit CHK1, prexasertib has a more favorable pharmacokinetic profile and is advancing in clinical trials .

LY2606368 (Prexasertib Base)

  • Relation : Prexasertib dihydrochloride is the salt form of LY2606366. The dihydrochloride formulation improves solubility and stability for in vivo applications .

CHK2 Inhibitors

CCT241533 Dihydrochloride

  • Selectivity : Potent CHK2 inhibitor (IC50 = 3 nM; Ki = 1.16 nM) with minimal activity against CHK1 .
  • Therapeutic Potential: CHK2 inhibition is less explored clinically compared to CHK1, limiting its standalone utility in cancer therapy .

Compounds Targeting Related DDR Pathways

Adavosertib (MK-1775)

  • Target : WEE1 kinase, a regulator of CDK2 downstream of CHK1 .
  • Synergy with Prexasertib : In malignant pleural mesothelioma (MPM) cells, adavosertib (100 nM) combined with low-dose prexasertib (3 nM) suppressed cell growth by >80%, demonstrating pathway cross-talk .

Olaparib (PARP Inhibitor)

  • Combination Utility : Prexasertib synergizes with olaparib in homologous recombination (HR)-proficient ovarian cancer models, overcoming PARP inhibitor resistance .
  • Mechanistic Advantage : Prexasertib destabilizes replication forks and impairs HR repair, enhancing olaparib’s efficacy .

Comparative Efficacy and Clinical Data

In Vitro and In Vivo Studies

Compound Model System Key Findings Reference
Prexasertib HNSCC cells Combined with radiation (IR), matched cetuximab + IR efficacy in vitro/vivo .
Prexasertib MYBL2High lung adenocarcinoma Induced cytotoxicity by impairing DNA repair; ineffective in MYBL2Low cells .
PF-477763 HCT-116 CRC cells Enhanced F10 sensitivity similarly to prexasertib .
CCT241533 N/A Selective CHK2 inhibition with no reported monotherapy clinical activity .

Clinical Trial Outcomes

Compound Trial Phase Efficacy (Monotherapy) Toxicity Profile Reference
Prexasertib I/II Stable disease (33.3%); partial response (4.4%) Least toxic among CHEK1 inhibitors .
Other CHEK1 Inhibitors I/II Similar modest efficacy Higher toxicities reported .

Activité Biologique

Prexasertib dihydrochloride, also known as LY2606368, is a potent and selective inhibitor of checkpoint kinases CHK1 and CHK2, which play crucial roles in the regulation of the cell cycle and DNA damage response. This compound is currently under investigation for its therapeutic potential in various cancers, particularly pediatric malignancies and solid tumors in adults. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.

Prexasertib exerts its biological effects primarily through the inhibition of CHK1 and CHK2 kinases. These kinases are essential for maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of these pathways leads to:

  • Induction of DNA Damage : Prexasertib causes double-stranded DNA breaks, leading to replication catastrophe and subsequent apoptosis in cancer cells .
  • Cell Cycle Disruption : It abrogates the G2-M checkpoint activated by DNA-damaging agents such as doxorubicin, thereby promoting cell death in cancer cells .
  • Enhanced Sensitivity to Chemotherapy : The compound has demonstrated chemosensitizing effects when used in combination with other chemotherapeutic agents, enhancing their efficacy .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of Prexasertib in various cancer models. Key findings include:

  • Tumor Growth Inhibition : In vivo studies have shown that Prexasertib effectively inhibits tumor growth at low concentrations across multiple cancer types, including small and non-small cell lung cancer, neuroblastoma, and medulloblastoma .
  • CNS Penetration : Research indicates significant CNS penetration in models bearing pediatric Group 3 medulloblastoma (G3MB), allowing for effective treatment of brain tumors .
  • Combination Therapy : Prexasertib has been shown to enhance the effects of standard chemotherapy regimens (e.g., cyclophosphamide and gemcitabine), leading to increased DNA damage and apoptosis compared to chemotherapy alone .

Table 1: Summary of Preclinical Findings on Prexasertib

Study TypeCancer ModelDosageKey Findings
In VivoG3MB (medulloblastoma)10 mg/kg SQSignificant CNS penetration; tumor growth inhibition
In VitroVarious Cancer LinesVariesInduces DNA damage; enhances sensitivity to chemotherapy
Combination TherapyNon-small cell lung cancerVariesIncreased apoptosis; enhanced efficacy with cisplatin

Clinical Implications

Prexasertib is currently being evaluated in clinical trials for various cancers. Early-phase trials have indicated that it is well tolerated with manageable hematological toxicity. Notably, it has shown promise in treating patients with advanced solid tumors, including those resistant to conventional therapies .

Case Studies

  • Pediatric Medulloblastoma : A phase I clinical trial (NCT02808650) is investigating the safety and efficacy of intravenous Prexasertib in children with high-risk medulloblastoma. Preliminary results suggest improved survival rates when combined with standard chemotherapy .
  • Ovarian Cancer : Another study highlighted its single-agent activity against ovarian cancer, demonstrating significant antitumor effects .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Prexasertib dihydrochloride, and how does its inhibition profile influence experimental design in cancer research?

this compound is a selective ATP-competitive inhibitor of CHK1 with a Ki of 0.9 nM. It also inhibits CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM) . Researchers must consider its multi-target activity when designing studies on DNA damage response (DDR) pathways. For example, CHK1 inhibition disrupts cell cycle checkpoints, leading to replication stress and apoptosis, while off-target effects on RSK1 may influence MAPK signaling. Experimental endpoints should include markers of double-strand DNA breaks (e.g., γH2AX) and apoptosis (e.g., caspase-3 activation) .

Q. What are the recommended storage conditions for this compound to maintain stability in research settings?

The compound should be stored as a powder at -25°C to -15°C for up to 3 years. When dissolved in solvents (e.g., DMSO), store at -80°C for ≤2 years. Avoid repeated freeze-thaw cycles and light exposure to prevent degradation. Centrifuge the powder briefly before reconstitution to minimize clumping .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Wear lab coats, gloves, and eye protection. Avoid inhalation, skin contact, or ingestion. Dispose of waste via approved hazardous chemical protocols. Conduct experiments in a ventilated fume hood, and decontaminate surfaces after use .

Q. How should researchers determine the optimal concentration of this compound for in vitro experiments?

Start with literature-reported concentrations (e.g., 10–100 nM for CHK1 inhibition in cell lines) but optimize based on cell type, treatment duration, and assay conditions. Perform dose-response curves (e.g., 1–1000 nM) and validate using phospho-CHK1 (Ser345) immunoblotting to confirm target engagement .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC50 values for this compound across different studies?

Variability in IC50 values (e.g., CHK1: <1 nM vs. CHK2: 8 nM) may arise from assay conditions (e.g., ATP concentration), cell lines, or off-target effects. Validate findings using orthogonal assays (e.g., kinase activity assays vs. cellular viability) and include positive controls (e.g., AZD7762 for CHK1/2). Cross-reference data with independent studies to identify consensus values .

Q. What methodological considerations are critical when combining this compound with radiation or other targeted therapies in preclinical models?

In HNSCC models, prexasertib synergizes with cetuximab and radiation by enhancing DNA damage. Key parameters include:

  • Dosing schedule : Administer prexasertib 24 hours before radiation to maximize checkpoint inhibition .
  • Toxicity monitoring : Assess myelosuppression in vivo via complete blood counts.
  • Endpoint selection : Use clonogenic survival assays and tumor growth delay metrics .

Q. How does non-specific binding of this compound affect pharmacokinetic studies, and what strategies mitigate this issue?

Non-specific binding to microdialysis system components (e.g., tubing, probes) can reduce measurable drug levels. Mitigation strategies include:

  • Adding 0.5% bovine serum albumin (BSA) to the perfusate to saturate binding sites.
  • Using glass instead of plastic collection vials to minimize adsorption .

Q. What are the implications of Prexasertib’s dual inhibition of CHK1 and CHK2 in replication stress studies?

Dual inhibition exacerbates replication stress by impairing both S/G2 (CHK1) and G1 (CHK2) checkpoints. Researchers should analyze cell cycle progression (e.g., flow cytometry) and monitor synthetic lethality in BRCA-mutant or MYC-amplified models. Note that CHK2 inhibition may reduce p53-mediated apoptosis in TP53-wildtype cells, requiring careful interpretation .

Q. In what scenarios does this compound exhibit synergistic effects with metabolic inhibitors (e.g., DHODH or CTPS1 inhibitors), and how should such combinations be validated?

In MYC-driven medulloblastoma, prexasertib synergizes with dihydroorotate dehydrogenase (DHODH) inhibitors by depleting nucleotide pools and increasing replication stress. Validate synergy using:

  • Proliferation assays : Dose-response matrices (e.g., Chou-Talalay method).
  • Biomarker analysis : Quantify dNTP levels and DNA damage markers (e.g., RAD51 foci) .

Q. What parameters are critical for assessing Prexasertib’s efficacy in CNS-penetrant tumor models?

Key considerations include:

  • Blood-brain barrier (BBB) penetration : Measure cerebrospinal fluid (CSF) drug levels via LC-MS/MS.
  • Tumor drug exposure : Use microdialysis to quantify free drug concentrations in brain tumors.
  • Pharmacodynamic markers : Assess CHK1 phosphorylation in tumor tissue post-treatment .

Propriétés

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234015-54-3
Record name Prexasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.